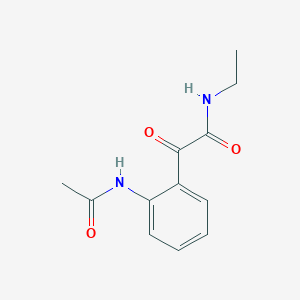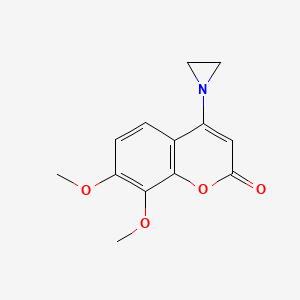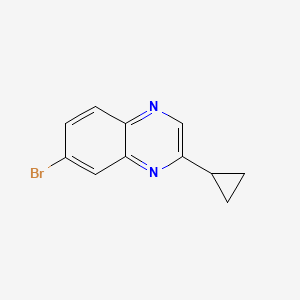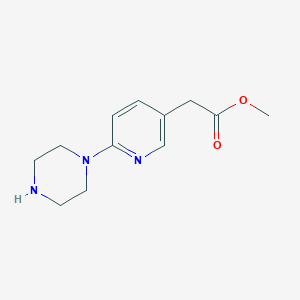
(4-Bromo-2-ethyl-6-methylphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-2-ethyl-6-methylphenyl)methanol is an organic compound with the molecular formula C10H13BrO It is a derivative of phenylmethanol, where the phenyl ring is substituted with a bromine atom at the 4-position, an ethyl group at the 2-position, and a methyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-ethyl-6-methylphenyl)methanol can be achieved through several methods. One common approach involves the bromination of 2-ethyl-6-methylphenylmethanol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Another method involves the Grignard reaction, where 4-bromo-2-ethyl-6-methylbenzyl chloride is reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent. This reagent is then treated with formaldehyde to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to control reaction conditions precisely. The use of automated systems ensures consistent product quality and minimizes the risk of side reactions.
化学反応の分析
Types of Reactions
(4-Bromo-2-ethyl-6-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LAH).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at low temperatures.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: 4-Bromo-2-ethyl-6-methylbenzaldehyde or 4-Bromo-2-ethyl-6-methylbenzoic acid.
Reduction: 4-Bromo-2-ethyl-6-methylphenylmethane.
Substitution: 4-Methoxy-2-ethyl-6-methylphenylmethanol.
科学的研究の応用
(4-Bromo-2-ethyl-6-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity. Researchers investigate its effects on different biological pathways and its potential as a lead compound for drug development.
Medicine: It is explored for its potential therapeutic properties. Studies focus on its ability to interact with specific molecular targets, which could lead to the development of new medications.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Bromo-2-ethyl-6-methylphenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are essential for its biological activity .
類似化合物との比較
Similar Compounds
4-Bromo-2-methylphenol: Similar structure but lacks the ethyl group at the 2-position.
4-Bromo-2-ethylphenol: Similar structure but lacks the methyl group at the 6-position.
4-Bromo-2,6-dimethylphenol: Similar structure but lacks the ethyl group at the 2-position.
Uniqueness
(4-Bromo-2-ethyl-6-methylphenyl)methanol is unique due to the specific combination of substituents on the phenyl ring. The presence of both ethyl and methyl groups, along with the bromine atom, provides distinct chemical properties and reactivity. This combination allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
特性
分子式 |
C10H13BrO |
|---|---|
分子量 |
229.11 g/mol |
IUPAC名 |
(4-bromo-2-ethyl-6-methylphenyl)methanol |
InChI |
InChI=1S/C10H13BrO/c1-3-8-5-9(11)4-7(2)10(8)6-12/h4-5,12H,3,6H2,1-2H3 |
InChIキー |
ZFURWQOKQGBMBE-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC(=C1)Br)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[2-[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B13992469.png)



![2-(8-Bromodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13992501.png)




